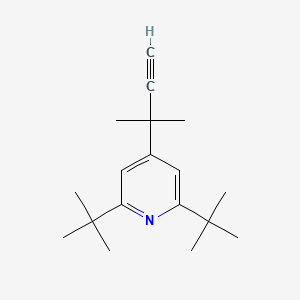
2,6-Di-tert-butyl-4-(2-methylbut-3-yn-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Di-tert-butyl-4-(2-methylbut-3-yn-2-yl)pyridine is an organic compound that belongs to the pyridine family. It is characterized by the presence of two tert-butyl groups and a 2-methylbut-3-yn-2-yl group attached to the pyridine ring. This compound is known for its steric hindrance and non-nucleophilic properties, making it a valuable reagent in various chemical reactions .
Preparation Methods
The synthesis of 2,6-Di-tert-butyl-4-(2-methylbut-3-yn-2-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,6-Di-tert-butyl-4-methylpyridine.
Reaction with Alkynes: The 2,6-Di-tert-butyl-4-methylpyridine is then reacted with alkynes under specific conditions to introduce the 2-methylbut-3-yn-2-yl group.
Reaction Conditions: The reactions are usually carried out in the presence of strong bases and solvents like ethanol or diethyl ether at low temperatures.
Chemical Reactions Analysis
2,6-Di-tert-butyl-4-(2-methylbut-3-yn-2-yl)pyridine undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the tert-butyl groups or the 2-methylbut-3-yn-2-yl group are replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include strong acids or bases, and the reactions are often conducted under controlled temperatures and pressures.
Scientific Research Applications
2,6-Di-tert-butyl-4-(2-methylbut-3-yn-2-yl)pyridine has several applications in scientific research:
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of dyes, pesticides, and fragrances.
Mechanism of Action
The mechanism of action of 2,6-Di-tert-butyl-4-(2-methylbut-3-yn-2-yl)pyridine involves its role as a sterically hindered, non-nucleophilic base. It distinguishes between Brønsted (protonic) and Lewis acids, enabling high-yield conversions in various chemical reactions. The molecular targets and pathways involved include the inhibition of desilylation and hydration during catalytic reactions .
Comparison with Similar Compounds
2,6-Di-tert-butyl-4-(2-methylbut-3-yn-2-yl)pyridine can be compared with other similar compounds:
2,6-Di-tert-butyl-4-methylpyridine: This compound lacks the 2-methylbut-3-yn-2-yl group, making it less sterically hindered.
2,6-Di-tert-butylpyridine: Similar in structure but without the additional functional groups, leading to different reactivity and applications.
2,6-Di-tert-butyl-4-methoxyphenol: This compound has a methoxy group instead of the pyridine ring, resulting in different chemical properties and uses.
Properties
CAS No. |
189811-15-2 |
|---|---|
Molecular Formula |
C18H27N |
Molecular Weight |
257.4 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-(2-methylbut-3-yn-2-yl)pyridine |
InChI |
InChI=1S/C18H27N/c1-10-18(8,9)13-11-14(16(2,3)4)19-15(12-13)17(5,6)7/h1,11-12H,2-9H3 |
InChI Key |
BCPBYDJYZOHHBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)C(C)(C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


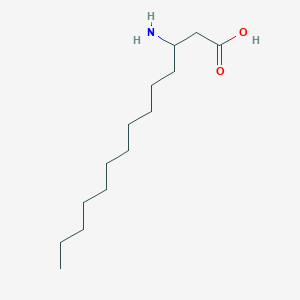
![Pyridinium, 4,4'-[1,3-propanediylbis(thio)]bis[1-decyl-, diiodide](/img/structure/B12562497.png)
![Diethyl [1-(phenylsulfanyl)but-3-en-1-yl]phosphonate](/img/structure/B12562503.png)
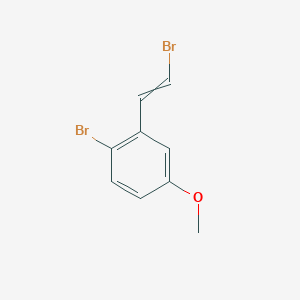
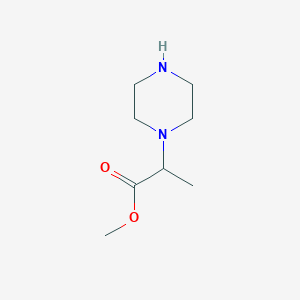
![4-(2-Chlorophenyl)-1-[(1E)-3-(pyridine-4-carbonyl)triaz-1-en-1-yl]but-3-en-2-one](/img/structure/B12562522.png)
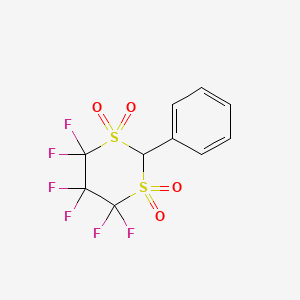
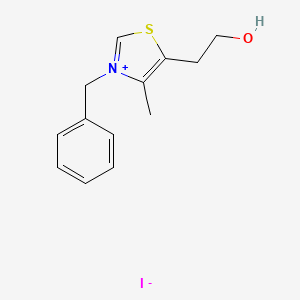

![S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate](/img/structure/B12562551.png)

![4-[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]but-2-ynal](/img/structure/B12562574.png)
![4-[(9H-Fluoren-9-yl)oxy]-2-phenylphthalazin-1(2H)-one](/img/structure/B12562578.png)
![4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide](/img/structure/B12562581.png)
